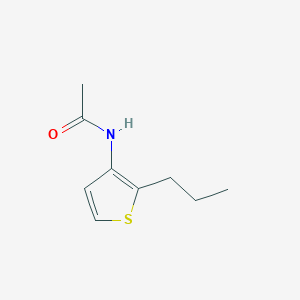
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is a synthetic organic compound that belongs to the class of aromatic amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. One common approach is the bromination of 3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amine derivatives, and substitution reactions may result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dibromo-6-methylaniline: Lacks the benzoxazole moiety but shares similar bromination patterns.
3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline: Similar structure without bromine atoms.
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline: Chlorine atoms instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and benzoxazole moieties in 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and potential biological activity sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C14H9Br2ClN2O |
|---|---|
Molekulargewicht |
416.49 g/mol |
IUPAC-Name |
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-4-8(15)11(12(16)13(6)18)14-19-9-5-7(17)2-3-10(9)20-14/h2-5H,18H2,1H3 |
InChI-Schlüssel |
CVHJYCMCIQCZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)Br)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

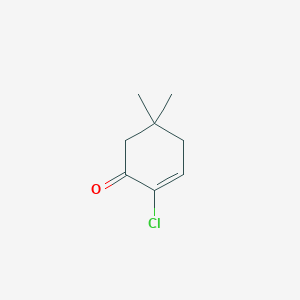
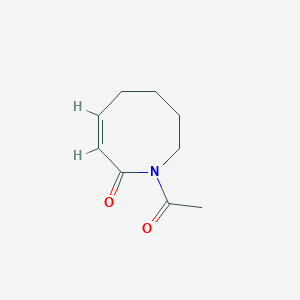
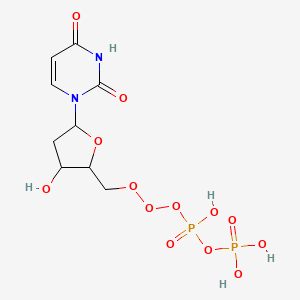
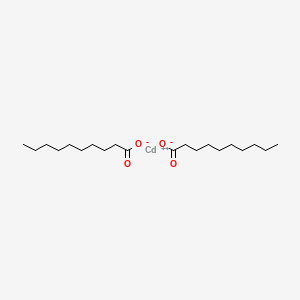
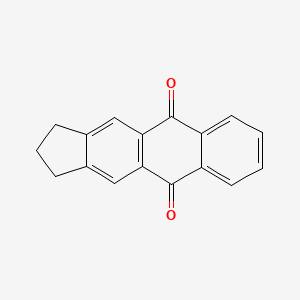

![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

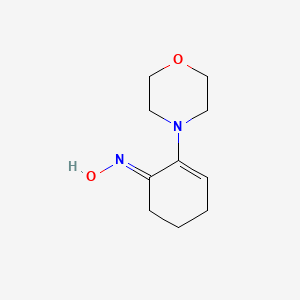
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
